molecular formula C25H34FN3O2 B1677881 Pimavanserin CAS No. 706779-91-1

Pimavanserin

Cat. No. B1677881
CAS RN: 706779-91-1
M. Wt: 427.6 g/mol
InChI Key: RKEWSXXUOLRFBX-UHFFFAOYSA-N
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Description

Pimavanserin is an atypical antipsychotic medication used to treat hallucinations and delusions caused by Parkinson’s disease psychosis . It works in the brain to prevent hallucinations and delusions . It is marketed under the trade name Nuplazid .


Synthesis Analysis

This compound has been synthesized through various methods. One approach involves the use of 4-hydroxybenzaldehyde and (4-fluorophenyl)methanamine as starting materials . Another method uses methyl-2-(4-hydroxy-phenyl) acetate in a five-step process . A patent also describes a synthesis method starting from 4-fluorobenzaldehyde .


Molecular Structure Analysis

This compound is a selective serotonin inverse agonist and antagonist preferentially targeting 5HT2A receptors . It has a unique mechanism of action relative to other antipsychotics, behaving as a selective inverse agonist of the serotonin 5-HT2A receptor, with 40-fold selectivity for this site over the 5-HT2C receptor .


Chemical Reactions Analysis

This compound has been studied for its metabolism profiles in vitro using eight strains of fungi, six of which demonstrated positive transformation results . One major metabolite identified was a hydroxylation product of this compound .


Physical And Chemical Properties Analysis

The molecular formula of this compound is C25H34FN3O2 and it has a molar mass of 427.564 g·mol−1 .

Scientific Research Applications

Parkinson's Disease Psychosis

Pimavanserin is primarily recognized for its efficacy in treating hallucinations and delusions associated with Parkinson's Disease Psychosis without worsening motor symptoms, a common side effect of traditional antipsychotics. Clinical trials have demonstrated its safety and effectiveness, providing a significant improvement in psychotic symptoms among PDP patients (Cummings et al., 2014; Ballard et al., 2015).

Major Depressive Disorder (MDD)

Research has also explored this compound's potential as an adjunctive treatment in patients with Major Depressive Disorder showing inadequate response to standard antidepressants. A phase 2 study found that this compound significantly improved depressive symptoms and was well-tolerated, suggesting a promising role for this drug in managing treatment-resistant depression (Fava et al., 2019).

Alzheimer's Disease Psychosis

This compound has been evaluated for the treatment of psychotic symptoms in Alzheimer's Disease, showing efficacy in reducing such symptoms without negative impacts on cognition. This suggests its potential use in managing psychosis in Alzheimer's patients, addressing a significant unmet medical need (Ballard et al., 2018).

Schizophrenia

Investigations into this compound's effect on schizophrenia have focused on its ability to alleviate negative symptoms and improve cognitive deficits associated with the condition. While findings suggest some benefits, further research is needed to fully understand its role and efficacy in treating schizophrenia symptoms (Darwish et al., 2022).

Sleep Disorders

This compound has shown potential in improving sleep quality by increasing slow-wave sleep in healthy adult volunteers. This suggests its possible application in treating sleep disorders, though more targeted research is necessary to explore this application further (Ancoli-Israel et al., 2011).

Mechanism of Action

Target of Action

Pimavanserin primarily targets the serotonin receptors , specifically the 5-HT2A and 5-HT2C receptors . These receptors play a crucial role in various neurological and psychiatric disorders. Unlike other atypical antipsychotics, this compound lacks inherent dopaminergic activity .

Mode of Action

This compound acts as an inverse agonist and antagonist at serotonin 5-HT2A receptors with high binding affinity and at serotonin 5-HT2C receptors with lower binding affinity . It shows low binding to σ1 receptors and has no appreciable affinity to serotonin 5-HT2B, dopamine (including D2), muscarinic acetylcholine, histamine, or adrenergic receptors, or to calcium channels . This unique mechanism of action differentiates this compound from other antipsychotics .

Biochemical Pathways

For instance, it has been suggested that this compound suppresses STIM1 puncta formation to inhibit store-operated calcium entry (SOCE) and subsequent NFAT activity .

Pharmacokinetics

This compound exhibits protein binding of 94-97% . It is metabolized in the liver by enzymes such as CYP3A4, CYP3A5, and CYP2J2 . The elimination half-life of this compound is approximately 54-56 hours . These properties impact the bioavailability of the drug and its duration of action in the body.

Result of Action

This compound has been shown to have significant effects at the molecular and cellular levels. It has been reported to suppress the proliferation and induce apoptosis in various cancer cells . In addition, it has been found to suppress the growth of subcutaneous and orthotopic pancreatic tumor xenografts . Furthermore, it has been suggested that this compound can suppress the ATR/CDK2/E2F axis, MYC, and AuroraA/B signaling .

properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-1-(1-methylpiperidin-4-yl)-3-[[4-(2-methylpropoxy)phenyl]methyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34FN3O2/c1-19(2)18-31-24-10-6-20(7-11-24)16-27-25(30)29(23-12-14-28(3)15-13-23)17-21-4-8-22(26)9-5-21/h4-11,19,23H,12-18H2,1-3H3,(H,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKEWSXXUOLRFBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)CNC(=O)N(CC2=CC=C(C=C2)F)C3CCN(CC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90990906
Record name Pimavanserin
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Molecular Weight

427.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

604.2±55.0
Record name Pimavanserin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05316
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Mechanism of Action

Parkinson's disease psychosis (PDP) is a imbalance of serotonin and dopamine from disruption of the normal balance between the serotonergic and dopaminergic receptors and neurotransmitters in the brain. The mechanism by which pimavanserin treats hallucinations and delusions associated with Parkinson’s disease psychosis is not fully established. It is possible that pimavanserin acts via inverse agonist and antagonist activity at serotonin 5-HT2A receptors with limited effects on serotonin 5-HT2C receptors. Pimavanserin is an inverse agonist and antagonist of serotonin 5-HT2A receptors with high binding affinity, demonstrating low binding affinity to serotonin 5-HT2C receptors. In addition, this drug exhibits low affinity binding to sigma 1 receptors. Pimavanserin lacks activity at muscarinic, dopaminergic, adrenergic, and histaminergic receptors, preventing various undesirable effects typically associated with antipsychotics.
Record name Pimavanserin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05316
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS RN

706779-91-1
Record name Pimavanserin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=706779-91-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pimavanserin [INN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pimavanserin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05316
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Pimavanserin
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Record name PIMAVANSERIN
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Melting Point

117-119
Record name Pimavanserin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05316
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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